molecular formula C15H13ClO B1349882 4-Chloro-3',5'-dimethylbenzophenone CAS No. 844885-03-6

4-Chloro-3',5'-dimethylbenzophenone

Cat. No. B1349882
Key on ui cas rn: 844885-03-6
M. Wt: 244.71 g/mol
InChI Key: JHIJMSIQLCIZRQ-UHFFFAOYSA-N
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Patent
US09409861B2

Procedure details

100 ml chlorobenzene and 14.7 g aluminium trichloride are added in a 250 ml three-neck flask, and then 16.8 g 3,5-dimethyl benzoyl chloride is dropped into the solution at room temperature. Maintaining the temperature at 70° C., react with stirring for 16 h. The reaction solution is acidolyzed and washed with water, and then is distilled to remove chlorobenzene, obtaining 21 g residue, the yield is 86%. The residue is recrystallized with ethanol to obtain a purified white crystal, and the melting point is 72-73° C. 1H-NMR data (solvent CDCl3): δ2.371 ppm, s, 6H; δ7.230 ppm, s, 1H; δ7.363 ppm, s, 2H; δ7.438, 7.466 ppm, d, 2H; δ7.729, 7.757 ppm, d, 2H.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[Cl-:1].[Cl-].[Cl-].[Al+3].[CH3:5][C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([CH3:15])[CH:14]=1)[C:9](Cl)=[O:10]>ClC1C=CC=CC=1>[CH3:5][C:6]1[CH:7]=[C:8]([C:9](=[O:10])[C:6]2[CH:7]=[CH:8][C:12]([Cl:1])=[CH:13][CH:14]=2)[CH:12]=[C:13]([CH3:15])[CH:14]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
CC=1C=C(C(=O)Cl)C=C(C1)C
Step Two
Name
Quantity
14.7 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
100 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
react
WASH
Type
WASH
Details
washed with water
DISTILLATION
Type
DISTILLATION
Details
is distilled
CUSTOM
Type
CUSTOM
Details
to remove chlorobenzene

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)C(C1=CC=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 172.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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